2-Thenoylacetonitrile

Catalog No.
S705754
CAS No.
33898-90-7
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thenoylacetonitrile

CAS Number

33898-90-7

Product Name

2-Thenoylacetonitrile

IUPAC Name

3-oxo-3-thiophen-2-ylpropanenitrile

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2

InChI Key

XWWUQBHVRILEPB-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CC#N

Synonyms

β-Oxo-2-thiophenepropanenitrile; 2-(2-Thenoyl)acetonitrile; 3-(2-Thienyl)-3-oxopropanenitrile;

Canonical SMILES

C1=CSC(=C1)C(=O)CC#N

2-Thenoylacetonitrile is an organic compound characterized by the presence of a thienyl ring and a nitrile functional group. Its structure can be represented by the molecular formula C9H7NOSC_9H_7NOS. The compound features a thienyl group (a five-membered aromatic ring containing sulfur) attached to an acetonitrile moiety, which is a nitrile group connected to an acetyl group. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

Typical of compounds containing nitrile and thienyl groups:

  • Oxidation: The compound can be oxidized to produce sulfoxides or sulfones, utilizing oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the thienyl or acetonitrile groups, allowing for the introduction of various substituents depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Thenoylacetonitrile exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. The thienyl group enhances its ability to penetrate biological membranes, which may contribute to its pharmacological properties. Studies have suggested potential applications in antimicrobial and anticancer therapies, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of 2-Thenoylacetonitrile can be achieved through several methods:

  • Direct Synthesis: This method involves reacting 2-thiophenemethanol with an appropriate acyl chloride under controlled conditions.
  • Coupling Reactions: Utilizing coupling agents, this method allows for the formation of the thienyl acetonitrile structure from simpler precursors.
  • Industrial Methods: On an industrial scale, continuous flow reactors may be employed to optimize yield and purity, ensuring consistent product quality.

Each method's efficiency may vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.

2-Thenoylacetonitrile finds applications across various scientific fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
  • Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
  • Industry: It is utilized in producing specialty chemicals and materials with specific properties.

These applications underscore the compound's significance in both academic research and industrial processes.

Studies on the interactions of 2-Thenoylacetonitrile with biological targets are ongoing. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways. Such interactions could have implications for drug design and therapeutic applications, particularly in targeting specific diseases.

Several compounds share structural similarities with 2-Thenoylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrileC13H8FNOSC_{13}H_{8}FNOSContains fluorine instead of chlorine
4-ChlorobenzonitrileC7H4ClNC_{7}H_{4}ClNSimpler structure without the thienyl moiety
3-ThienylacetonitrileC6H5NOSC_{6}H_{5}NOSLacks the chlorobenzoyl group

Uniqueness

What distinguishes 2-Thenoylacetonitrile from these similar compounds is its specific combination of a thienyl ring and a nitrile group, which enhances its reactivity and potential biological activities. This unique structural feature allows it to participate in diverse

β-Ketonitriles gained prominence in the mid-20th century as versatile building blocks for natural product synthesis. Early methods relied on Kolbe nitrile synthesis, involving reactions between benzyl halides and alkali metal cyanides. For instance, phenylacetonitrile derivatives were produced via nucleophilic substitution of benzyl chlorides with sodium cyanide in aqueous-organic biphasic systems. However, these methods suffered from limited functional group tolerance and moderate yields (typically 75–85%). The discovery of 2-thenoylacetonitrile in the 1970s marked a shift toward heteroaromatic ketonitriles, with its thiophene ring enhancing electronic diversity for subsequent transformations.

Academic Significance in Organic Synthesis

2-Thenoylacetonitrile’s academic value stems from its dual reactivity:

  • Keto-enol tautomerism: The equilibrium between keto (β-ketonitrile) and enol forms enables regioselective functionalization. Gas chromatography-mass spectrometry (GC-MS) studies reveal a keto-nitrile predominance (∼85%) in gas-phase equilibria.
  • Nitrile participation: The cyano group facilitates cycloadditions, hydrolyses to amides/acids, and transition metal-catalyzed couplings. For example, ruthenium-catalyzed hydration of 2-thenoylacetonitrile yields β-hydroxyamides with >90% enantiomeric excess when coupled with ketoreductases.

Evolution of Research Methodologies

Modern synthetic approaches emphasize catalysis and sustainability:

  • NHC-catalyzed radical coupling: Wang et al. demonstrated a metal-free route to β-ketonitriles via NHC-mediated coupling of aldehydes with azobis(isobutyronitrile) (AIBN), achieving 31 examples with yields up to >99%.
  • Decarboxylative cyanation: Yokoyama et al. developed a trityl salt-catalyzed reaction of cyclic enol carbonates with silyl cyanides, affording multisubstituted β-ketonitriles in 72–89% yield.
  • Biocatalytic cascades: Multi-enzyme systems enable asymmetric reductions of β-ketonitriles to chiral alcohols, critical for pharmaceutical intermediates.

Theoretical Framework for 2-Thenoylacetonitrile Studies

Density functional theory (DFT) calculations elucidate its tautomeric behavior and reaction mechanisms:

  • Tautomerization energetics: The keto form is favored by 6.3 kcal/mol over the enol form due to resonance stabilization of the nitrile group.
  • Reaction pathways: In Lewis acid-catalyzed cyanations, oxyallyl cation intermediates form, with cyanation occurring preferentially at sterically hindered positions due to electrostatic effects.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33898-90-7

Wikipedia

2-Thienoylacetonitrile

Dates

Modify: 2023-08-15

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